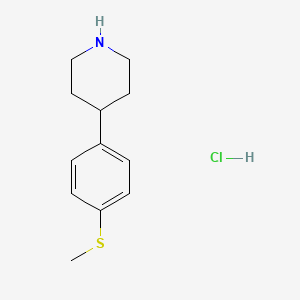

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride

Description

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is a piperidine derivative featuring a methylsulfanyl (SCH₃) group attached to the para position of a phenyl ring, which is further linked to the piperidine nitrogen. Piperidine-based compounds are widely studied for their roles as intermediates in drug synthesis and receptor modulators, particularly in neurological and oncological contexts .

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUALAROCLUDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678265 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918884-51-2 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Reduction Protocols

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Condensation | 4-(Methylsulfanyl)benzaldehyde + Piperidine | Typically performed in an organic solvent such as ethanol or methanol at ambient or slightly elevated temperature to form the imine intermediate. |

| Reduction | Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethylene glycol dimethyl ether | NaBH4 is preferred for milder conditions; LiAlH4 offers stronger reducing power but requires careful handling. Temperature is usually maintained between 0°C and 80°C to optimize yield and minimize side reactions. |

Alternative Reducing Agents and Conditions

- Borane Complexes: Borane tetrahydrofuran (BH3-THF) or borane dimethyl sulfide (BH3-DMS) have been reported as effective reducing agents for similar piperidine derivatives, providing high selectivity and yields.

- Solvent Selection: Organic solvents such as tetrahydrofuran, dioxane, or ethylene glycol dimethyl ether are commonly used to dissolve reactants and facilitate reduction.

- Temperature Control: Reflux temperatures ranging from 30 to 80°C are typical, with reaction times adjusted accordingly to maximize conversion.

Salt Formation

- The free amine product is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to precipitate the hydrochloride salt. This step improves the compound’s stability and facilitates purification.

Advanced Synthetic Routes and Patented Methods

A patented process describes a multi-step synthesis involving:

- Melt-condensation of precursor compounds with urea at elevated temperatures (130–190°C, preferably 140–150°C) to form key intermediates.

- Reduction of intermediates (Formula VII to VIII) using lithium aluminum hydride or borane derivatives in organic solvents under controlled reflux conditions.

- This method offers improved yields and purity by avoiding solvents during condensation and optimizing reducing conditions.

Reaction Mechanism Insights

- The initial nucleophilic addition of the piperidine nitrogen to the aldehyde carbonyl forms an imine intermediate.

- Subsequent reduction converts the imine to the secondary amine.

- The methylsulfanyl group remains intact during these transformations but can be selectively oxidized if desired in downstream modifications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Aldehyde + Piperidine molar ratio | 1:1 | Stoichiometric balance for imine formation |

| Solvent | Ethanol, methanol, THF, dioxane | Choice affects solubility and reaction rate |

| Reducing agent | Sodium borohydride, lithium aluminum hydride, borane complexes | NaBH4 for mild reduction; LiAlH4 for strong reduction |

| Temperature | 0–80°C (reflux for reduction) | Careful control avoids side reactions |

| Reaction time | 1–6 hours | Depends on scale and conditions |

| Salt formation | HCl in organic or aqueous medium | Precipitates hydrochloride salt |

| Yield | Typically moderate to high (60–90%) | Optimization possible by adjusting parameters |

Research Findings and Optimization Notes

- Yield and Purity: Yield is influenced by solvent choice, temperature, and reducing agent. Sodium borohydride in ethanol at room temperature offers a good balance of yield and operational simplicity.

- Reaction Time: Longer reaction times favor complete imine reduction but may increase side reactions; thus, monitoring is recommended.

- Solvent Effects: Polar protic solvents facilitate imine formation, while aprotic solvents enhance reduction efficiency.

- Scale-Up Considerations: Melt-condensation methods without solvent improve scalability and reduce waste, as per patented processes.

Chemical Reactions Analysis

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural variations among piperidine hydrochlorides lie in their substituents, which influence electronic properties, solubility, and bioavailability. Below is a comparative analysis:

Key Observations:

- Methylsulfanyl and sulfanyl groups (, hypothetical compound) are electron-donating, which may improve solubility compared to halogenated analogs .

Anticancer Potential

- Anti-leukemia Activity : N-Phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride () shows inhibition of K562 leukemia cells (IC₅₀ ~37% cell death). The methylsulfanyl analog might exhibit similar activity due to structural parallels, though specific studies are lacking .

Biological Activity

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Formula : C12H16ClN

- Molecular Weight : 227.72 g/mol

- CAS Number : 918884-51-2

The synthesis typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with piperidine, often using reducing agents like sodium borohydride to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors and enzymes, influencing physiological processes. The exact mechanisms remain under investigation, but preliminary studies suggest potential implications in:

- Neuropharmacology : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognition.

- Analgesic Properties : Similar compounds have shown analgesic effects, suggesting that this compound might possess pain-relieving properties.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, highlighting the importance of substituent positioning on biological efficacy. For instance, modifications to the methylsulfanyl group can significantly alter receptor affinity and activity profiles.

Case Studies

-

Neurotransmitter Interaction :

- A study investigating the binding affinity of piperidine derivatives to serotonin receptors indicated that structural variations can enhance selectivity and potency. For example, compounds with para-substituted groups exhibited improved interactions with serotonin receptors compared to their ortho or meta counterparts .

- Antiproliferative Activity :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar piperidine derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-(4-Methylsulfanyl-phenyl)-piperidine HCl | 7.9 - 92 | Antiproliferative in cancer cells |

| Benzoylpiperidine derivative | 0.84 | MAGL inhibition |

| Other piperidines | Varies | Analgesic properties |

Q & A

Q. What advanced techniques characterize degradation products or impurities in this compound?

- Methodological Answer :

- LC-HRMS : Identifies degradation pathways (e.g., sulfoxide formation via oxidation).

- Stability Studies : Accelerated aging under varying pH/temperature conditions to profile impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.